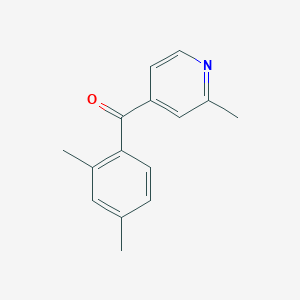
5-(3-Iodobenzoyl)-2-methylpyridine
Descripción general
Descripción
5-(3-Iodobenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C13H10INO. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of 5-(3-Iodobenzoyl)-2-methylpyridine is 323.13 g/mol . The exact molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación
1. Molecular Structure Analysis and Antioxidant Activities
A study on a related phthalide derivative, 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, provided insights into molecular structure through X-ray diffraction and DFT calculations. This derivative demonstrated antioxidant activities evaluated by DPPH radical scavenging and ferric reducing antioxidant power assay, as well as DNA binding affinity, indicating potential in biochemical research (Yılmaz et al., 2020).
2. Synthesis and Structural Studies of Crown Ethers
Research on new Benzo-15-Crown-5 Ethers, which involved reactions with 2-aminopyridine and its derivatives, provided insights into the synthesis and structural characteristics of these compounds. These findings have relevance in supramolecular chemistry and complexation studies (Hayvalı et al., 2003).
3. Synthesis of Imidazopyridines
Imidazopyridine, a fused bicyclic heterocycle, has been recognized for its wide range of applications in medicinal and material science. The synthesis of this moiety, which includes a pyridine component, is crucial due to its extensive use in various branches of chemistry (Bagdi et al., 2015).
4. Discotic Metallomesogens Based on Phenacylpyridines
Phenacylpyridine ligands, related to pyridine derivatives, were used to prepare discotic metallomesogens that showed room temperature columnar phases. This research contributes to the field of liquid crystals and materials science (Jung et al., 2009).
5. Study of Molecular Salts and Non-Covalent Interactions
The reaction of 2-amino-3-methylpyridine with salicylic acid was investigated, leading to the formation of molecular salts. This study highlighted the importance of non-covalent interactions in directing the supramolecular structure of these salts, relevant to crystallography and molecular engineering (Hanif et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
For instance, an analogue of 3-iodobenzoyl naltrexamine, known as MP1104, targets the kappa opioid receptor and delta opioid receptor (DOP) . Another compound, 2-amino-5-(5-bromo-2-hydroxy-3-iodobenzoyl)nicotinonitrile, has been found to bind with the target protein MK-2 .
Biochemical Pathways
For example, 3-iodobenzyl-5’-N-methylcarboxamidoadenosine, a derivative of adenosine, has been found to interact with the endogenous opioidergic system, modulating pain thresholds and neurological functions .
Pharmacokinetics
A study on a related compound, methyl n-[5-(3’-iodobenzoyl)-1h-benzimidazol-2-yl]carbamate, showed that increased hydrophobicity greatly enhances brain uptake after oral administration . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be influenced by its chemical structure.
Result of Action
For instance, Methyl N-[5-(3’-Iodobenzoyl)-1H-benzimidazol-2-yl]carbamate has been found to be highly cytotoxic in a wide range of human cancer cell lines .
Propiedades
IUPAC Name |
(3-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFACIVWPAGQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Iodobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)



